6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride
CAS No.:
Cat. No.: VC15876269
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12ClN3O |
|---|---|
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | 3-pyrrolidin-2-yl-1H-pyridazin-6-one;hydrochloride |
| Standard InChI | InChI=1S/C8H11N3O.ClH/c12-8-4-3-7(10-11-8)6-2-1-5-9-6;/h3-4,6,9H,1-2,5H2,(H,11,12);1H |
| Standard InChI Key | UESFKGSNGRSBEU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=NNC(=O)C=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a hydroxyl group (-OH) and at the 6-position with a pyrrolidine ring (a five-membered saturated heterocycle containing one nitrogen atom). The hydrochloride salt enhances aqueous solubility, making it suitable for experimental applications . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-pyrrolidin-2-yl-1H-pyridazin-6-one; hydrochloride | |
| Canonical SMILES | C1CC(NC1)C2=NNC(=O)C=C2.Cl | |
| InChI Key | UESFKGSNGRSBEU-UHFFFAOYSA-N | |
| PubChem CID | 126797000 |
Synthesis and Optimization
Conventional Synthetic Routes
The primary synthesis involves a cyclocondensation reaction between pyrrolidine and pyridazinone derivatives under acidic or catalytic conditions. For example:
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Reagents: 5-Amino-3-hetarylpyrazole and malonic acid in the presence of POCl₃ and pyridine .
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Conditions: Reflux in ethanol or dichloromethane at 60–80°C for 6–12 hours .
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Yield: 60–75% after purification via recrystallization or column chromatography.
A representative reaction is:
Mechanism: Activation of malonic acid by POCl₃ forms a phosphorylated intermediate, facilitating nucleophilic attack by the pyrrolidine amine .
Recent Methodological Advances
Recent protocols emphasize green chemistry principles:
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Solvent-Free Synthesis: Microwave-assisted reactions reduce reaction times to 2–4 hours with comparable yields .
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Catalytic Systems: Use of TiO₂ nanoparticles improves regioselectivity and reduces byproduct formation .
Applications in Research
Medicinal Chemistry
The compound serves as a scaffold for drug discovery:
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Analog Synthesis: Introduction of fluorinated groups at position 5 enhances metabolic stability .
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Structure-Activity Relationship (SAR): Substituents on the pyrrolidine ring modulate affinity for adenosine A₂A receptors .
Material Science
Pyridazine derivatives exhibit luminescent properties applicable to OLEDs. Quantum yield (Φ) of 0.45 in thin films suggests utility in optoelectronic devices .
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